
2-Nitrobenzaldoxime
Overview
Description
2-Nitrobenzaldoxime (CAS 6635-41-2) is an organic compound with the molecular formula C₇H₆N₂O₃ and a molecular weight of 166.13–166.14 g/mol . It is the oxime derivative of 2-nitrobenzaldehyde, characterized by a nitro group (-NO₂) in the ortho position relative to the aldoxime functional group (-CH=N-OH). Key physical properties include a melting point of 95°C and a crystalline form . The compound is commercially available at ≥85.0% purity (GC analysis) and is utilized as a deprotecting agent in synthetic chemistry . Its IUPAC InChIKey (IHMGDCCTWRRUDX-UHFFFAOYSA-N) and spectral data (e.g., FT-IR) aid in analytical identification .
Production of this compound is documented at laboratory and pilot scales (denoted as "L/P" in industrial contexts), similar to related nitrobenzaldehyde derivatives like 3-nitrobenzaldehyde (CAS 99-61-6) and 4-nitrobenzaldehyde (CAS 555-16-8) .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Nitrobenzaldoxime, and how can purity and structural identity be validated?
- Methodological Answer : Synthesis typically involves condensation of 2-nitrobenzaldehyde with hydroxylamine under controlled pH and temperature. Purity validation requires chromatographic techniques (e.g., HPLC, TLC) and spectroscopic characterization (¹H/¹³C NMR, IR). For novel derivatives, elemental analysis or high-resolution mass spectrometry (HRMS) is essential to confirm molecular composition. Ensure reproducibility by detailing solvent systems, reaction times, and purification steps in the experimental section, with supplementary data for non-critical compounds .
Q. Which spectroscopic and analytical methods are recommended for characterizing this compound in solution and solid states?
- Methodological Answer :
- Solution-state : ¹H NMR (δ 8.5–9.0 ppm for oxime proton), IR (stretching frequencies for C=N~1600 cm⁻¹ and NO₂~1520 cm⁻¹).
- Solid-state : X-ray crystallography for structural elucidation, complemented by powder XRD for phase purity. Cross-reference spectral data with databases like NIST Chemistry WebBook or peer-reviewed literature to validate assignments. Document solvent effects and concentration dependencies in supplementary materials .
Advanced Research Questions
Q. How does this compound inhibit catechol-O-methyltransferase (COMT) activity, and what experimental models are appropriate to study this interaction?
- Methodological Answer :
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Mechanistic Insight : this compound acts as a competitive inhibitor by mimicking the catechol substrate, as evidenced by reduced COMT activity in Arabidopsis mutants (see Table 1) .
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Experimental Models :
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In vitro : Recombinant COMT enzyme assays with controlled pH (7.4–8.0) and cofactor (Mg²⁺, SAM) concentrations.
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In vivo : Genetic mutants (e.g., ref2-1 in Arabidopsis) to study phenotypic rescue under varying inhibitor concentrations.
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Controls : Include wild-type enzyme activity and untreated controls. Use kinetic assays (e.g., Michaelis-Menten plots) to determine inhibition constants (Kᵢ) .
Table 1 : COMT Activity Under Different Treatments (Adapted from )
Treatment COMT Activity (pkat mg protein⁻¹) Significance vs. Wild-Type Wild-type 20.0 ± 1.5 Reference This compound 5.2 ± 0.8 p < 0.001 3-Nitrobenzaldoxime 3.1 ± 0.6 p < 0.001
Q. How can researchers resolve discrepancies in reported biochemical effects of this compound across studies?
- Methodological Answer :
- Systematic Review : Apply PRISMA or Cochrane guidelines to collate and assess studies. Scoping reviews can map methodological variations (e.g., assay conditions, inhibitor concentrations).
- Data Harmonization : Normalize activity data to protein concentration or reaction time. Use meta-analysis to quantify effect sizes and identify outliers.
- Bias Evaluation : Assess study limitations (e.g., incomplete spectral data, lack of negative controls) using criteria like "who, what, where, when, why, how" .
Q. What frameworks should guide the design of collaborative studies on this compound’s mechanism of action?
- Methodological Answer :
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant . Example: "Does this compound exhibit non-competitive inhibition in mammalian COMT isoforms?"
- PICO Framework : Define Population (enzyme isoforms), Intervention (inhibitor concentration), Comparison (wild-type vs. mutant), Outcome (Kᵢ values).
- Team Workflow : Align tasks using milestones (e.g., synthesis → characterization → bioassay) and assign roles (synthetic chemist, enzymologist, statistician) .
Q. Data Analysis and Reproducibility
Q. How can researchers ensure reproducibility when studying this compound’s physicochemical properties?
- Methodological Answer :
- Detailed Protocols : Publish step-by-step synthesis and characterization procedures, including raw spectral data in supplementary files .
- Cross-Laboratory Validation : Share samples with collaborating labs for independent verification. Use open-access platforms to archive datasets (e.g., Zenodo, Figshare).
- Negative Controls : Test for solvent impurities or degradation products via stability studies (e.g., HPLC at t = 0, 24, 48 hours) .
Q. What strategies mitigate bias when interpreting this compound’s bioactivity data?
- Methodological Answer :
- Blinded Analysis : Assign independent researchers to analyze bioassay results without prior knowledge of treatment groups.
- Triangulation : Correlate enzymatic inhibition data with structural analogs (e.g., 3-nitrobenzaldoxime) and computational docking studies.
- Peer Review : Pre-register hypotheses and methods on platforms like Open Science Framework to reduce confirmation bias .
Q. Key Takeaways
- Basic Research : Focus on synthesis, characterization, and foundational biochemical assays.
- Advanced Research : Prioritize mechanistic studies, data contradiction resolution, and collaborative frameworks.
- Methodological Rigor : Adopt systematic review practices, open data sharing, and bias-mitigation strategies.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
2-Nitrobenzaldoxime belongs to a family of nitro-substituted benzaldoximes and benzaldehyde derivatives . Comparisons focus on positional isomerism (ortho, meta, para nitro groups) and functional group differences:
Table 1: Comparison of Nitro-Substituted Benzaldoximes and Related Compounds
Key Observations :
- Melting Points : The ortho-nitro group in this compound contributes to a lower melting point (95°C) compared to 4-nitrobenzaldehyde (106–108°C), likely due to steric hindrance reducing crystal lattice stability .
- Reactivity : The aldoxime group (-CH=N-OH) enhances nucleophilic reactivity, making this compound a more effective deprotecting agent than its aldehyde precursor (2-nitrobenzaldehyde) .
- Nitro Position : Ortho-substitution introduces steric and electronic effects distinct from meta/para analogs. For example, ortho-nitro groups may hinder rotational freedom in the aldoxime moiety, influencing stability and intermolecular interactions .
Production and Availability
This compound is produced on a lab/pilot scale (L/P), comparable to 3-nitrobenzaldehyde and 4-nitrobenzaldehyde .
Research Limitations and Data Considerations
- Data Gaps : Direct comparative studies on nitrobenzaldoxime isomers (e.g., 3-nitrobenzaldoxime, 4-nitrobenzaldoxime) are absent in the literature, necessitating extrapolation from benzaldehyde analogs.
- Discrepancies: Minor variations in molecular weight (166.13 vs. 166.14 g/mol) may arise from rounding or measurement methods .
- Safety : Ortho-nitro compounds generally exhibit higher toxicity than para isomers, though specific data for this compound is lacking .
Preparation Methods
Precursor Synthesis: Oxidation of 2-Nitrophenylpyruvic Acid to 2-Nitrobenzaldehyde
The synthesis of 2-nitrobenzaldoxime begins with the preparation of 2-nitrobenzaldehyde, a challenging intermediate due to isomerization risks during nitration. Patent US3996289A outlines an optimized oxidation process using alkali metal salts of 2-nitrophenylpyruvic acid (Figure 1).
Reaction Mechanism and Conditions
The alkali metal salt of 2-nitrophenylpyruvic acid undergoes oxidation with potassium permanganate (KMnO₄) in a toluene-water biphasic system. The reaction proceeds at 0–6°C to minimize side reactions, with sulfuric acid added post-oxidation to acidify the medium and liberate 2-nitrobenzaldehyde. Key steps include:
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Oxidation : KMnO₄ oxidizes the pyruvic acid moiety to a carboxyl group, forming 2-nitrobenzaldehyde.
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Workup : The toluene phase is separated, washed with sodium carbonate and water, dried, and concentrated to isolate the product.
A representative procedure yields 54.7% 2-nitrobenzaldehyde at 41°C after recrystallization .
Table 1: Optimization of 2-Nitrobenzaldehyde Synthesis
Parameter | Value | Source |
---|---|---|
Oxidizing Agent | KMnO₄ (solid) | |
Temperature | 0–6°C (oxidation); 35–40°C (workup) | |
Solvent System | Toluene-water biphasic | |
Yield | 54.7% |
Hydroxylamine Production: Catalytic Reduction of Nitrobenzene Derivatives
Hydroxylamine, a requisite reagent for oximation, is synthesized via nitro-reduction. Patent CN103588599A describes a Raney Ni-catalyzed reduction of substituted nitrobenzenes using hydrazine hydrate.
Catalytic System and Selectivity
The reaction employs Raney Ni (5–15 wt%) and tetrabutylammonium bromide (0.5–2 wt%) in ethanol or 1,2-dichloroethane at 0–50°C. Hydrazine hydrate (50–80% concentration) reduces nitro groups to hydroxylamines with minimal over-reduction to amines. For example, N-(2-chlorophenyl)hydroxylamine is obtained in 85% yield under these conditions .
Oximation of 2-Nitrobenzaldehyde to this compound
The final step involves condensing 2-nitrobenzaldehyde with hydroxylamine to form the oxime. Patent EP0080700B1 elucidates two approaches: a two-step isolation method and a one-step in-situ process.
Two-Step Method: Oxime Isolation and Dehydration
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Oxime Formation : 2-Nitrobenzaldehyde reacts with hydroxylamine hydrochloride in aqueous ethanol at 25–40°C. The oxime precipitates upon cooling and is filtered.
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Dehydration (Optional) : The oxime is dehydrated to 2-nitrobenzonitrile using acid catalysts (e.g., H₂SO₄) or azeotropic water removal.
Table 2: Oximation Reaction Parameters
Parameter | Two-Step Method | One-Step Method | Source |
---|---|---|---|
Reagent | NH₂OH·HCl | NH₂OH·HSO₄ | |
Solvent | Ethanol-water | Toluene | |
Temperature | 25–40°C | Reflux | |
Catalyst | None | Formamide (optional) | |
Yield | 70–85% | 65–78% |
One-Step Method: Direct Synthesis from Aldehyde
In this approach, 2-nitrobenzaldehyde and hydroxylamine sulfate react in toluene under reflux with azeotropic water removal. Formamide (5–10 mol%) enhances selectivity by stabilizing intermediates, achieving 78% yield .
Industrial Considerations and Scalability
The oxidation of 2-nitrophenylpyruvic acid salts and catalytic hydroxylamine synthesis are industrially viable due to low-cost reagents and recyclable solvents. However, the exothermic nature of KMnO₄ oxidation necessitates precise temperature control to avoid decomposition. Similarly, Raney Ni catalysts require careful handling to prevent pyrophoric hazards.
Properties
Molecular Formula |
C7H6N2O3 |
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Molecular Weight |
166.13 g/mol |
IUPAC Name |
N-[(2-nitrophenyl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H6N2O3/c10-8-5-6-3-1-2-4-7(6)9(11)12/h1-5,10H |
InChI Key |
IHMGDCCTWRRUDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
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